

Developing a standard operating procedure for 6-Hydroxyisosativan analysis

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Compound of Interest		
Compound Name:	6-Hydroxyisosativan	
Cat. No.:	B13428132	Get Quote

Standard Operating Procedure for the Analysis of 6-Hydroxyisosativan

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: **6-Hydroxyisosativan** is a naturally occurring pterocarpan, a class of isoflavonoids, with the chemical formula $C_{17}H_{18}O_5$ and a molecular weight of 302.32 g/mol . Its full chemical name is (3R)-3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-Benzopyran-6-ol. While specific biological activities of **6-Hydroxyisosativan** are not extensively documented, related flavonoid and pterocarpan compounds are known to possess a range of potentially therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and analysis of **6-Hydroxyisosativan**, which is crucial for quality control, pharmacokinetic studies, and further investigation of its biological functions.

Analytical Overview: The analytical workflow for **6-Hydroxyisosativan** involves extraction from its natural source, typically plants of the Medicago genus, followed by purification and quantification using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the primary method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural confirmation and identification.



Potential Biological Activities: Flavonoids, the broader class of compounds to which **6- Hydroxyisosativan** belongs, are known to modulate various cellular signaling pathways.

These include pathways related to antioxidant defense, inflammation, and apoptosis.[1][2][3]

- Antioxidant Activity: Flavonoids can exert antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes through signaling pathways like the Nrf2 pathway.[1]
- Anti-inflammatory Effects: Pterocarpans and other flavonoids can inhibit pro-inflammatory signaling pathways, such as the NF-kB pathway, thereby reducing the production of inflammatory mediators.[4][5]
- Pro-apoptotic (Anticancer) Activity: Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and caspases.[2][6][7]

Experimental Protocols

Extraction of 6-Hydroxyisosativan from Plant Material (e.g., Medicago species)

This protocol is based on general methods for the extraction of isoflavonoids from plant sources.

Materials:

- Dried and powdered plant material (e.g., roots or aerial parts of Medicago truncatula)
- 80% Methanol (HPLC grade)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Filter paper (Whatman No. 1 or equivalent)



Procedure:

- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 80% methanol to the flask.
- Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- Decant the supernatant and filter it through Whatman No. 1 filter paper.
- Repeat the extraction process (steps 2-5) two more times with the remaining plant residue.
- Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
- Store the crude extract at -20°C until further purification.

Purification of 6-Hydroxyisosativan by Column Chromatography

Materials:

- Crude extract from the previous step
- Silica gel (60-120 mesh) for column chromatography
- · Glass column
- Solvent system: Hexane and Ethyl Acetate (gradient elution)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm and 365 nm)

Procedure:

Prepare a silica gel slurry in hexane and pack it into a glass column.



- Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
- Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.
- Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).
- Collect fractions of a fixed volume (e.g., 20 mL).
- Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 70:30) and visualize the spots under a UV lamp.
- Combine the fractions containing the compound of interest (based on TLC profile comparison with a standard, if available, or by subsequent analytical characterization).
- Evaporate the solvent from the combined fractions to obtain the purified 6-Hydroxyisosativan.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

- HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.



Gradient Program:

Time (min)	% Acetonitrile (A)	% Water with 0.1% Formic Acid (B)
0	20	80
20	60	40
25	80	20
30	20	80

Method Validation Parameters:

Parameter	Specification
Linearity (R²)	≥ 0.999
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation and Conditions:

- LC System: As described for HPLC-UV.
- Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive and Negative.
- Scan Range: m/z 100 500.



• Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragmentation patterns.

Expected Results:

• [M+H]+: m/z 303.12

• [M-H]⁻: m/z 301.10

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation and Conditions:

- NMR Spectrometer: 400 MHz or higher.
- Solvent: Deuterated methanol (CD3OD) or Deuterated chloroform (CDCl3).
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

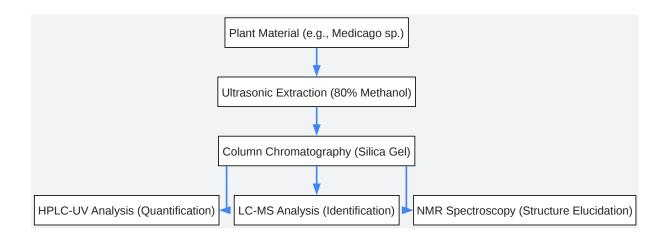
Parameter	Result
Retention Time (min)	15.8
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (R²)	0.9995
Accuracy (% Recovery)	98.7 - 101.2
Intra-day Precision (% RSD)	0.85
Inter-day Precision (% RSD)	1.23
LOD (μg/mL)	0.1
LOQ (μg/mL)	0.3



Table 2: LC-MS Fragmentation of **6-Hydroxyisosativan** (Hypothetical Data)

Precursor Ion (m/z)	Fragment Ions (m/z)
303.12 [M+H] ⁺	285.11, 167.07, 137.06
301.10 [M-H] ⁻	286.08, 165.05, 135.04

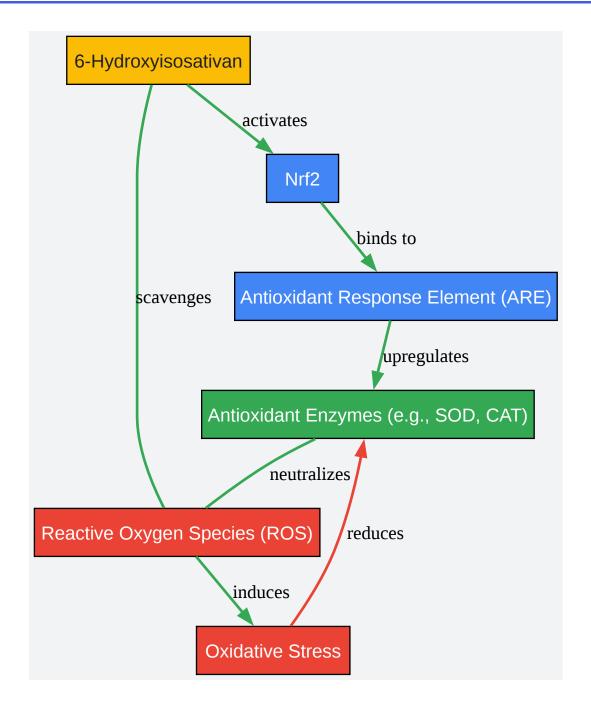
Visualizations



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Figure 1. Experimental workflow for the analysis of **6-Hydroxyisosativan**.

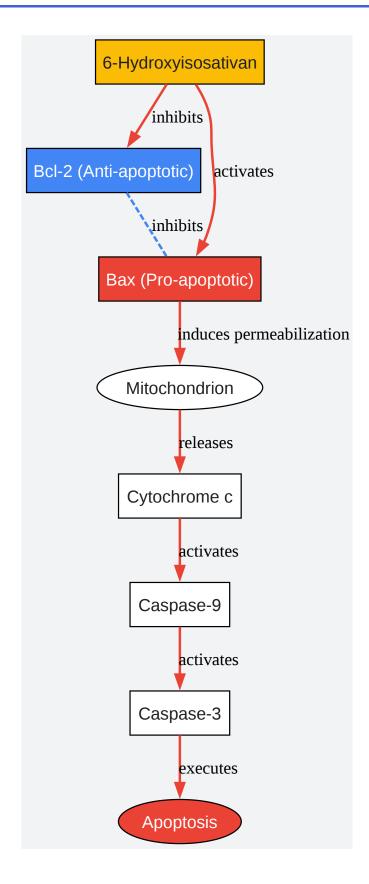




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Figure 2. Potential antioxidant signaling pathway of 6-Hydroxyisosativan.





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